molecular formula C17H15ClO4 B13864611 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid CAS No. 1234-31-7

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid

Cat. No.: B13864611
CAS No.: 1234-31-7
M. Wt: 318.7 g/mol
InChI Key: XABBNQBNGDXPOH-UHFFFAOYSA-N
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Description

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid is a synthetic organic compound that belongs to the class of phenoxy herbicides. These compounds are widely used in agriculture to control broad-leaf weeds. The structure of this compound includes a benzoic acid moiety linked to a chlorinated phenoxy group, which contributes to its herbicidal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-chloro-4-(1-oxopropyl)phenol with a suitable alkylating agent to form the phenoxy intermediate.

    Coupling with Benzoic Acid: The phenoxy intermediate is then coupled with benzoic acid under basic conditions to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorinated position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines are employed under basic conditions.

Major Products

The major products formed from these reactions include quinones, alcohols, and substituted derivatives, depending on the specific reaction conditions .

Scientific Research Applications

4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[[3-chloro-4-(1-oxopropyl)phenoxy]methyl]Benzoic acid involves the disruption of plant growth hormones. It mimics the action of natural auxins, leading to uncontrolled growth and eventual death of the target weeds. The molecular targets include auxin receptors and related signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

1234-31-7

Molecular Formula

C17H15ClO4

Molecular Weight

318.7 g/mol

IUPAC Name

4-[(3-chloro-4-propanoylphenoxy)methyl]benzoic acid

InChI

InChI=1S/C17H15ClO4/c1-2-16(19)14-8-7-13(9-15(14)18)22-10-11-3-5-12(6-4-11)17(20)21/h3-9H,2,10H2,1H3,(H,20,21)

InChI Key

XABBNQBNGDXPOH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OCC2=CC=C(C=C2)C(=O)O)Cl

Origin of Product

United States

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